molecular formula C22H18ClF2NO3 B3590625 N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide

Cat. No.: B3590625
M. Wt: 417.8 g/mol
InChI Key: XJUXGAJNSMARKI-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide is a synthetic organic compound characterized by its complex structure, which includes chlorophenoxy, fluorophenyl, and hydroxyacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenoxyethanol and 4-fluorobenzophenone.

    Formation of Intermediate: 4-chlorophenoxyethanol is reacted with an appropriate base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with 4-fluorobenzophenone to form an intermediate.

    Hydroxyacetamide Formation: The intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyacetamide group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyacetamide group to amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide: Similar structure but with chlorophenyl groups instead of fluorophenyl.

    N-[2-(4-fluorophenoxy)ethyl]-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide: Similar structure but with fluorophenoxy instead of chlorophenoxy.

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide is unique due to the combination of chlorophenoxy and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF2NO3/c23-17-5-11-20(12-6-17)29-14-13-26-21(27)22(28,15-1-7-18(24)8-2-15)16-3-9-19(25)10-4-16/h1-12,28H,13-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUXGAJNSMARKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C(=O)NCCOC3=CC=C(C=C3)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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